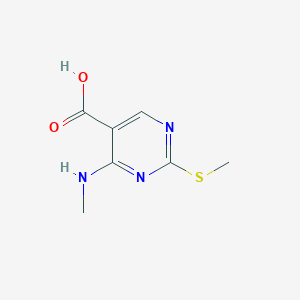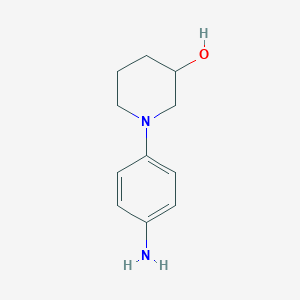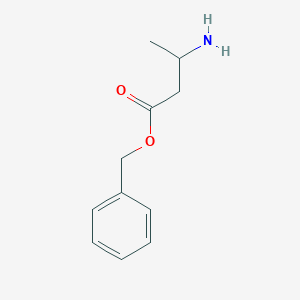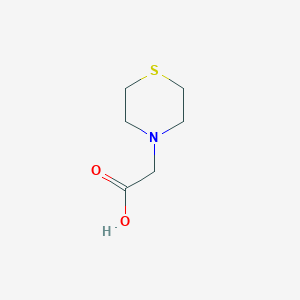
2-Thiomorpholinoacetic acid
Vue d'ensemble
Description
2-Thiomorpholinoacetic acid is a chemical compound with the molecular formula C6H11NO2S and a molecular weight of 161.22 . It is used in research and falls under the categories of heterocyclic building blocks and organic building blocks .
Physical And Chemical Properties Analysis
2-Thiomorpholinoacetic acid is stored in a sealed, dry environment at 2-8°C . The boiling point is not specified . More detailed physical and chemical properties are not available in the searched resources.Applications De Recherche Scientifique
Material Science
Application Summary
This compound may be used in the development of novel materials, particularly those requiring robust conjugation reactions.
Methods of Application
It could be involved in thiol–X reactions, such as the acid-catalyzed thiol–ene (ACT) reaction, to create materials with unique properties .
Results and Outcomes
The ACT reaction has been shown to produce S,X-acetal conjugates, which can lead to materials with increased glass transition temperatures and other desirable characteristics .
Drug Delivery
Application Summary
2-Thiomorpholinoacetic acid might be useful in creating prodrugs or as a protective group in drug synthesis.
Methods of Application
Its potential to form acetal bonds could be exploited for controlled release mechanisms in drug delivery systems .
Results and Outcomes
Acetal bonds can undergo acid hydrolysis, which is a beneficial feature for drug delivery applications, allowing for targeted release .
Polymer Chemistry
Application Summary
The compound could play a role in the synthesis of polymers, especially in reactions that require precise control under mild conditions.
Methods of Application
It may be used in conjunction with other monomers to form polymeric networks through reactions like the ACT, contributing to the polymer’s mechanical stability .
Results and Outcomes
Such reactions can result in polymers with specific desired properties, such as increased durability or specific response to environmental stimuli .
Heterocycle Synthesis
Application Summary
In organic chemistry, it could be used in the synthesis of heterocyclic compounds, which are crucial in various pharmaceuticals.
Methods of Application
It might serve as a catalyst or reactant in the formation of heterocycles, leveraging its thiol functionality .
Results and Outcomes
Heteropolyacids and related compounds have been used to synthesize a wide range of bioactive heterocycles, indicating potential applications for 2-Thiomorpholinoacetic acid .
Photoredox Catalysis
Application Summary
This compound may find applications in photoredox catalysis, which is an area of interest for renewable energy solutions.
Methods of Application
It could be used to create dyes or catalysts that are activated by light, particularly in solar energy applications .
Results and Outcomes
Pyran dyes, for instance, have shown promise as photoredox catalysts, suggesting similar potential for 2-Thiomorpholinoacetic acid derivatives .
Biomedical Engineering
Application Summary
2-Thiomorpholinoacetic acid could be relevant in the synthesis of biomedical devices or scaffolds.
Methods of Application
It might be incorporated into the production of polyglycolic acid (PGA) or similar biodegradable polymers used in medical applications .
Results and Outcomes
High molecular weight PGA is essential for mechanical stability in biomedical applications, and the incorporation of such compounds can influence the polymer’s properties .
These applications demonstrate the versatility of 2-Thiomorpholinoacetic acid in scientific research. However, it’s important to note that the specific details and quantitative data for these applications are based on the general behavior of similar compounds and theoretical potential, as explicit studies on 2-Thiomorpholinoacetic acid may not be widely available or published.
Optoelectronics
Application Summary
This compound could be utilized in the field of optoelectronics, particularly in the development of light-emitting devices.
Methods of Application
It may be incorporated into organic light-emitting diodes (OLEDs) or other photonic structures to enhance emission properties.
Results and Outcomes
Compounds with similar functionalities have been reported to exhibit aggregation-induced enhanced emission, which is beneficial for optoelectronic applications .
Chemical Sensors
Application Summary
2-Thiomorpholinoacetic acid might find use in chemical sensors due to its potential reactivity with specific analytes.
Methods of Application
It could be part of a sensor array, reacting with target molecules and producing a measurable signal change.
Results and Outcomes
Similar compounds have been used in sensors that detect changes in fluorescence or electrical properties upon analyte binding .
Safety And Hazards
Propriétés
IUPAC Name |
2-thiomorpholin-4-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c8-6(9)5-7-1-3-10-4-2-7/h1-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWRBDOBSINDEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10596464 | |
| Record name | (Thiomorpholin-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiomorpholinoacetic acid | |
CAS RN |
6007-55-2 | |
| Record name | (Thiomorpholin-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



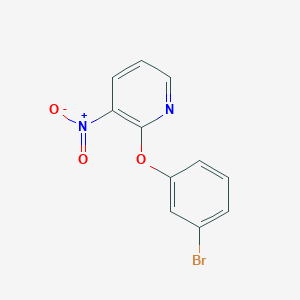
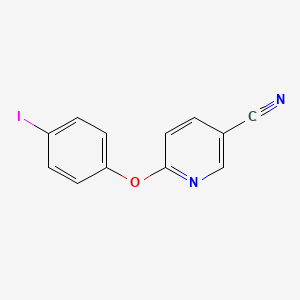
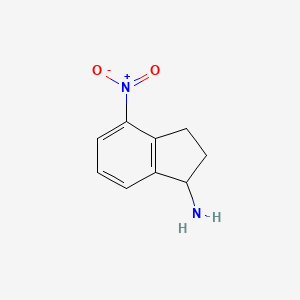

![Imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1319054.png)
![7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile](/img/structure/B1319057.png)
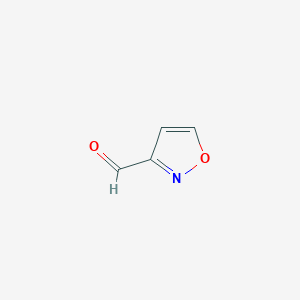
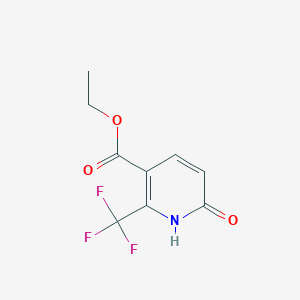
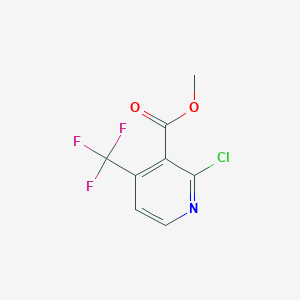
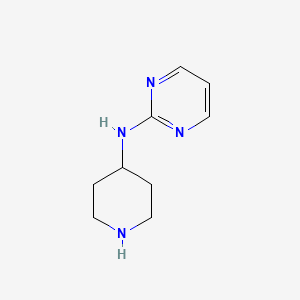
![Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1319068.png)
